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Compound of Interest

Compound Name: 2-(2,2,2-Trifluoroethoxy)ethanol
CAS No.: 2358-54-5
Cat. No.: B1295709
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2-(2,2,2-Trifluoroethoxy)ethanol (CAS No. 2358-54-5). This fluoroalkoxy
alcohol is a valuable building block in medicinal chemistry and materials science, making a
thorough understanding of its spectral properties essential for its application and for quality
control. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for 2-(2,2,2-Trifluoroethoxy)ethanol.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
3.90 q 2H -O-CH2-CF3
3.75 t 2H -CH2-OH
3.65 t 2H -O-CH2-CH2-OH
2.50 (broad s) 1H -OH

Solvent: CDCIs. The chemical shift of the hydroxyl proton is variable and dependent on

concentration and temperature.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
123.7 (q, J = 277 Hz) -CFs

70.5 -O-CH2-CH2-OH
68.0 (g, J = 34 Hz) -O-CH2-CF3
61.5 -CH2-OH

Solvent: CDCIs. The quartet multiplicity of the trifluoromethyl and adjacent methylene carbons

is due to coupling with the fluorine atoms.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
3400 (broad) Strong O-H stretch
2930, 2880 Medium C-H stretch
1280 Strong C-F stretch
1150 Strong C-O-C stretch
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Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry (MS) Data

mlz Relative Intensity (%) Assignment
145 <5 [M+H]+

125 10 [M-OH]*

101 30 [M-CH20H]*
83 100 [CF3CH20]*
45 80 [CH2CH20H]*

lonization method: Electrospray lonization (ESI), positive mode.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

e Sample Preparation: A sample of 2-(2,2,2-Trifluoroethoxy)ethanol (approximately 5-10 mg)
is dissolved in deuterated chloroform (CDClIs, ~0.7 mL) in a 5 mm NMR tube.

e 1H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of
scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio. The chemical
shifts are referenced to the residual solvent peak of CDCls (& 7.26 ppm).

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
larger number of scans (typically 1024 or more) are required due to the lower natural
abundance of the 13C isotope. The chemical shifts are referenced to the solvent peak of
CDCIs (6 77.16 ppm).
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Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A drop of neat 2-(2,2,2-Trifluoroethoxy)ethanol is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.

o Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum of the clean plates is recorded and subtracted from the sample
spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid
chromatography system (LC-MS).

o Sample Preparation: A dilute solution of 2-(2,2,2-Trifluoroethoxy)ethanol is prepared in a
suitable solvent, such as methanol or acetonitrile.

« lonization: Electrospray ionization (ESI) is a common technique for this type of molecule. The
sample solution is introduced into the ion source where a high voltage is applied to generate
charged droplets, leading to the formation of gas-phase ions.

e Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-
of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z). The
detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques for the structural elucidation of 2-(2,2,2-Trifluoroethoxy)ethanol.
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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